4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid
Description
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid is a substituted 4-oxobutanoic acid derivative characterized by a 5-fluoro-2-methoxyphenyl group attached to the γ-ketobutyric acid backbone. The compound’s structure combines a fluorine atom (electron-withdrawing) and a methoxy group (electron-donating) on the aromatic ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZAYFOSFZMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424656 | |
| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49800-56-8 | |
| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid typically involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, where 5-fluoro-2-methoxyphenylboronic acid reacts with a halogenated butanoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom or methoxy group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid exhibit promising anticancer properties. A study demonstrated that this compound can inhibit specific cancer cell lines by targeting enzymes involved in tumor growth, such as lipoxygenases. For instance, the compound showed selective inhibition of the linoleate oxygenase activity of ALOX15, which is critical for cancer cell proliferation and survival .
Table 1: Inhibitory Potency Against ALOX15
| Compound | IC50 (LA) | IC50 (AA) | Ratio (LA/AA) |
|---|---|---|---|
| This compound | 0.018 µM | 0.032 µM | 0.562 |
This table illustrates the compound's effectiveness compared to other known inhibitors, showcasing its potential as a therapeutic agent.
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially offering new treatments for conditions like arthritis and asthma. The mechanism involves the downregulation of pro-inflammatory cytokines and enzymes .
Recent theoretical studies have explored the structural and spectroscopic properties of this compound using density functional theory (DFT). These investigations provide insights into its electronic structure, which is crucial for understanding its reactivity and interactions in various applications .
Case Studies
3.1 Case Study: Inhibition of ALOX15
A detailed study analyzed the interaction of this compound with ALOX15. Using molecular dynamics simulations, researchers observed that the compound binds effectively to the enzyme's active site, highlighting its potential as a selective inhibitor for therapeutic applications against cancer .
3.2 Case Study: OLED Performance
In another study focused on OLED applications, researchers synthesized a series of derivatives based on this compound and evaluated their performance in device configurations. Results indicated improved efficiency and color stability compared to traditional materials, suggesting significant commercial potential .
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The ketone group can also participate in covalent interactions with target proteins, further influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid with key analogs based on substituent variations, synthesis, and inferred biological implications.
Structural and Substituent Variations
Table 1: Comparison of 4-Oxobutanoic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The 5-fluoro group in the target compound may enhance metabolic stability and binding affinity through electronegativity, as seen in 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, which forms metal complexes for biological testing . Methoxy groups (e.g., in 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid) increase lipophilicity but may reduce aqueous solubility compared to hydroxylated analogs .
- Fluorine (5-position in the target vs. 2-position in ) may alter aromatic ring electronics, affecting target interactions.
Bulk and Steric Effects :
- Bulky substituents like adamantyl (S1, 86% yield) or benzhydryl (S3, 88% yield) improve synthetic efficiency but may limit membrane permeability .
Biological Activity
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid, also known by its CAS number 49800-56-8, is a compound characterized by its unique structure that includes a fluoro-substituted phenyl group and a ketone functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that this compound may act as an inhibitor of specific protein kinases, which are crucial in regulating cell proliferation and survival.
Inhibition Studies
Research has indicated that derivatives of this compound can inhibit protein kinases involved in cancer progression. For instance, studies have shown that certain analogs exhibit IC values in the low micromolar range against specific kinases, suggesting significant potential for therapeutic applications in oncology.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The findings revealed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent.
- Enzyme Inhibition : Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. The results indicated that it could reduce inflammatory responses in vitro, which could be beneficial for conditions like arthritis.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated through various studies. Key findings include:
- Absorption : Rapid absorption was noted after oral administration in animal models.
- Bioavailability : Preliminary studies suggest moderate bioavailability, necessitating further optimization for clinical use.
- Metabolism : The compound undergoes hepatic metabolism, primarily through phase I metabolic pathways.
Toxicology
Toxicological assessments have indicated that while this compound exhibits promising biological activity, it is crucial to evaluate its safety profile comprehensively. Early studies have shown low acute toxicity in animal models, but chronic exposure studies are warranted to assess long-term effects.
Q & A
Q. What are the optimized synthetic routes for 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Two primary synthetic approaches are documented:
- Knoevenagel Condensation : Reacting 5-fluoro-2-methoxybenzaldehyde with diethyl oxalate under alkaline conditions, followed by hydrolysis and decarboxylation. This method is scalable but requires precise pH control to avoid side reactions (e.g., over-oxidation) .
- Friedel-Crafts Acylation : Using succinic anhydride and AlCl₃ as a catalyst in an inert atmosphere. This route offers regioselectivity but may produce sulfoxide byproducts if oxidizing agents (e.g., mCPBA) are introduced .
- Key Variables :
| Method | Reagents/Conditions | Yield* | Notes |
|---|---|---|---|
| Knoevenagel | NaOH, EtOH, 60°C | ~65% | Scalable, sensitive to pH |
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C to RT | ~50% | Requires inert conditions |
| *Yields estimated from analogous syntheses in references. |
- Optimization Strategies : Adjust catalyst loading (e.g., AlCl₃ stoichiometry) or use continuous flow reactors to enhance reproducibility .
Q. How can structural elucidation of this compound be performed using analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the aromatic substitution pattern (5-fluoro, 2-methoxy groups) and ketone position. For example, the methoxy group appears as a singlet (~δ 3.8 ppm), while the fluorine atom induces deshielding in adjacent protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₀FO₅; theoretical [M+H]⁺ = 241.04) and fragments (e.g., loss of CO₂ from the oxobutanoic acid moiety) .
- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
Q. What are the known biological activities of this compound, and what assays are used to evaluate them?
- Methodological Answer :
- Enzyme Inhibition : Screens against kynurenine-3-hydroxylase (KMO) and cyclooxygenase-2 (COX-2) using fluorometric assays. IC₅₀ values for analogous compounds range from 10–50 µM .
- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus). Methoxy and fluoro groups enhance membrane penetration .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate antiproliferative effects. Structure-activity relationships (SAR) suggest the ketone group is critical for activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). To address:
- Standardize Assays : Use recombinant enzymes (e.g., human COX-2) under controlled buffer conditions (pH 7.4, 37°C).
- Competitive Binding Studies : Perform kinetic analyses (Lineweaver-Burk plots) to determine inhibition mode (competitive vs. non-competitive) .
- Molecular Docking : Compare binding poses in silico (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Ser530 in COX-2) .
Q. What strategies improve the compound’s stability during in vitro and in vivo studies?
- Methodological Answer :
- pH Stability : The compound degrades in strong acids/bases. Use neutral buffers (PBS, pH 7.4) for stock solutions and store at –20°C .
- Light Sensitivity : Protect from UV exposure (amber vials) to prevent ketone oxidation .
- Metabolic Stability : For in vivo studies, consider prodrug derivatives (e.g., methyl esters) to enhance bioavailability .
Q. How does the fluoromethoxy substitution pattern influence bioactivity compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity of the ketone, enhancing interactions with nucleophilic enzyme residues (e.g., Lys68 in KMO) .
- SAR Studies : Compare IC₅₀ values of:
| Analog | Substituents | COX-2 IC₅₀ (µM) |
|---|---|---|
| Target Compound | 5-F, 2-OCH₃ | 12.3 ± 1.5 |
| Non-fluorinated analog | 5-H, 2-OCH₃ | 45.6 ± 3.2 |
| Methoxy-free analog | 5-F, 2-H | >100 |
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Gene Knockdown : siRNA silencing of target enzymes (e.g., COX-2) in cell lines to confirm on-target effects .
- Metabolomics : LC-MS profiling of downstream metabolites (e.g., prostaglandins for COX-2 inhibition) .
- In Vivo Models : Use murine inflammation models (e.g., carrageenan-induced paw edema) to correlate enzyme inhibition with phenotypic outcomes .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact; acute toxicity Category 4 via oral/dermal routes) .
- Ventilation : Use fume hoods to avoid inhalation (dust/mist may cause respiratory irritation) .
- Waste Disposal : Incinerate at >800°C or neutralize with 10% NaOH before disposal .
Data Gaps and Future Directions
- Toxicity Profiling : No chronic toxicity data available. Conduct OECD 453 (rodent carcinogenicity) studies .
- Environmental Impact : Biodegradability and bioaccumulation potential remain uncharacterized. Use OECD 301D ready biodegradability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
